molecular formula C20H14FN3O B5863638 2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol

2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol

Numéro de catalogue B5863638
Poids moléculaire: 331.3 g/mol
Clé InChI: NZLRLUKVUQRBQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol, commonly known as Gefitinib, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is an orally active drug used in the treatment of non-small cell lung cancer (NSCLC) in patients with certain EGFR mutations.

Mécanisme D'action

Gefitinib works by inhibiting the tyrosine kinase activity of 2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol, which is overexpressed in many types of cancer. This compound activation leads to downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. By inhibiting this compound, Gefitinib blocks these pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Gefitinib has been shown to have a range of biochemical and physiological effects on cancer cells. It inhibits cell proliferation and induces cell cycle arrest and apoptosis. Gefitinib also inhibits angiogenesis and metastasis by blocking the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In addition, Gefitinib has been shown to enhance the immune response to cancer cells by increasing the expression of natural killer (NK) cell ligands.

Avantages Et Limitations Des Expériences En Laboratoire

Gefitinib has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also orally active, which makes it convenient for in vivo studies. However, Gefitinib has some limitations as well. It is highly specific for 2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol and may not be effective in cancers that do not overexpress this receptor. In addition, Gefitinib resistance can develop over time, which limits its long-term effectiveness.

Orientations Futures

There are several future directions for research on Gefitinib. One area of focus is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of research is the identification of biomarkers that can predict response to Gefitinib and other 2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol inhibitors. Additionally, there is ongoing research on the mechanisms of Gefitinib resistance and the development of strategies to overcome it. Finally, there is interest in exploring the potential of Gefitinib for the treatment of other types of cancer beyond NSCLC.

Méthodes De Synthèse

Gefitinib is synthesized through a series of chemical reactions. The starting material for the synthesis is 4-chloro-6,7-dimethoxyquinazoline, which is reacted with 2-fluoroaniline to form 4-(3-chloro-4-fluorophenylamino)-6,7-dimethoxyquinazoline. This intermediate is then reacted with 4-(dimethylamino)phenol to yield Gefitinib. The overall yield of the synthesis is around 30%.

Applications De Recherche Scientifique

Gefitinib has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with 2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol mutations, particularly those with exon 19 deletions or exon 21 L858R mutations. Gefitinib has also been investigated for the treatment of other types of cancer, including breast, ovarian, and head and neck cancers.

Propriétés

IUPAC Name

2-[[2-(2-fluorophenyl)quinazolin-4-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O/c21-15-9-3-1-7-13(15)19-22-16-10-4-2-8-14(16)20(24-19)23-17-11-5-6-12-18(17)25/h1-12,25H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLRLUKVUQRBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3F)NC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.